2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine
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Overview
Description
2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and a difluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The difluoromethoxyphenyl group can be introduced via nucleophilic substitution reactions using appropriate difluoromethylating agents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or the pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the difluoromethoxy group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to biological targets . The oxadiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-{5-[3-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-{5-[3-(Methoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine: Contains a methoxy group instead of a difluoromethoxy group.
Uniqueness
2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its analogs .
Properties
IUPAC Name |
2-[3-(difluoromethoxy)phenyl]-5-pyridin-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O2/c15-14(16)20-10-5-3-4-9(8-10)12-18-19-13(21-12)11-6-1-2-7-17-11/h1-8,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETRFIGPHATINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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